molecular formula C20H19N7O4 B10990310 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide

Cat. No.: B10990310
M. Wt: 421.4 g/mol
InChI Key: WPDCJQMPLMEDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide is a complex organic compound with a unique structure that combines elements of benzodiazepine and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor to form the benzodiazepine ring. Common reagents used in this step include amines and carboxylic acids under acidic or basic conditions.

    Introduction of the Tetrazole Group: The tetrazole moiety is introduced through a cycloaddition reaction involving azides and nitriles.

    Coupling of the Two Fragments: The benzodiazepine and tetrazole fragments are then coupled using amide bond formation techniques, often employing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and anxiety.

    Biological Research: It is used as a tool compound to study the function of benzodiazepine and tetrazole receptors in biological systems.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in the body.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The benzodiazepine moiety is known to bind to GABA receptors, enhancing the inhibitory effects of GABA and producing a calming effect. The tetrazole group may interact with other receptors or enzymes, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used to treat anxiety and seizures.

    Clonazepam: Another benzodiazepine with anticonvulsant properties.

    Tetrazole Derivatives: Compounds containing the tetrazole moiety, often used in medicinal chemistry for their bioactive properties.

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide apart is its unique combination of benzodiazepine and tetrazole functionalities. This dual nature allows it to interact with multiple biological targets, potentially leading to novel therapeutic effects not seen with other compounds.

Properties

Molecular Formula

C20H19N7O4

Molecular Weight

421.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C20H19N7O4/c1-31-16-8-6-11(10-13(16)18-24-26-27-25-18)21-17(28)9-7-15-20(30)22-14-5-3-2-4-12(14)19(29)23-15/h2-6,8,10,15H,7,9H2,1H3,(H,21,28)(H,22,30)(H,23,29)(H,24,25,26,27)

InChI Key

WPDCJQMPLMEDSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C4=NNN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.